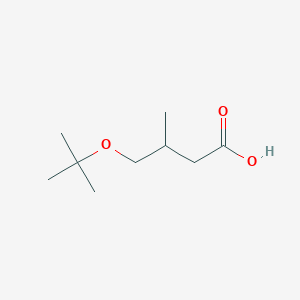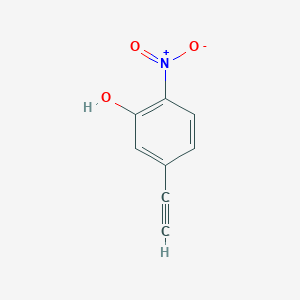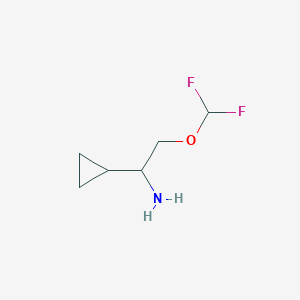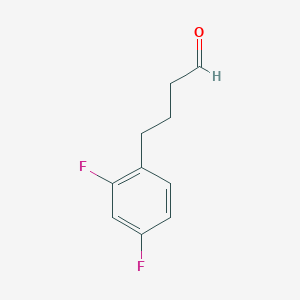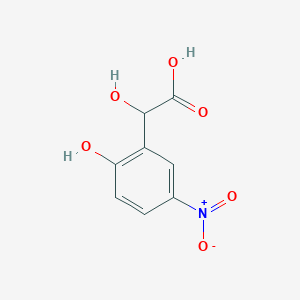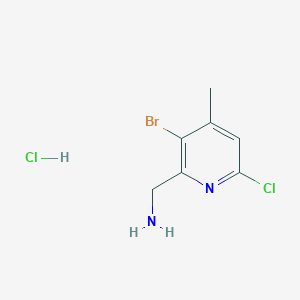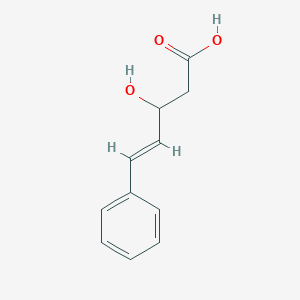![molecular formula C22H30ClN5O4 B15322113 6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinazoline core structure, which is often associated with biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.
Attachment of the Piperazine Moiety: This involves nucleophilic substitution reactions where the piperazine ring is introduced.
Formation of the Spiro Compound: The spiro compound is formed through a cyclization reaction involving the piperazine derivative and an appropriate carbonyl compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinazoline core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline and piperazine derivatives.
科学的研究の応用
6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
6,7-Dimethoxyquinazoline: Shares the quinazoline core but lacks the piperazine and spiro moieties.
Piperazine Derivatives: Compounds with similar piperazine structures but different substituents.
Spiro Compounds: Compounds with similar spiro structures but different core structures.
Uniqueness
6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride is unique due to its combination of a quinazoline core, dimethoxy groups, piperazine ring, and spiro structure. This unique combination of features contributes to its distinct chemical and biological properties.
特性
分子式 |
C22H30ClN5O4 |
|---|---|
分子量 |
464.0 g/mol |
IUPAC名 |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-oxaspiro[3.4]octan-7-yl)methanone;hydrochloride |
InChI |
InChI=1S/C22H29N5O4.ClH/c1-29-16-10-14-15(11-17(16)30-2)24-21(25-19(14)23)27-8-6-26(7-9-27)20(28)18-12-22(13-31-18)4-3-5-22;/h10-11,18H,3-9,12-13H2,1-2H3,(H2,23,24,25);1H |
InChIキー |
QXWMWZKNFURQOO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5(CCC5)CO4)N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


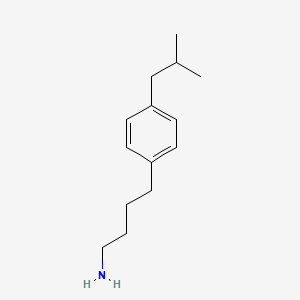
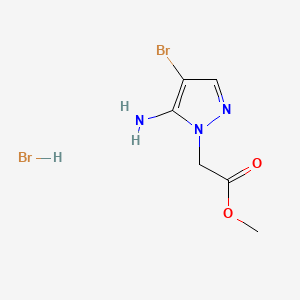
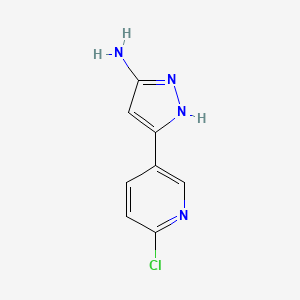
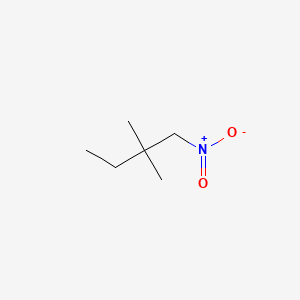
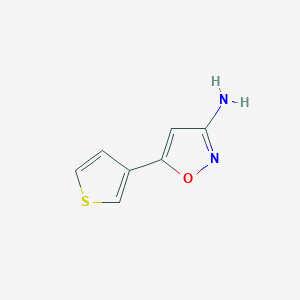
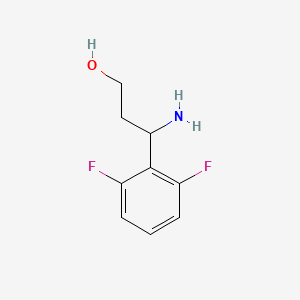
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
